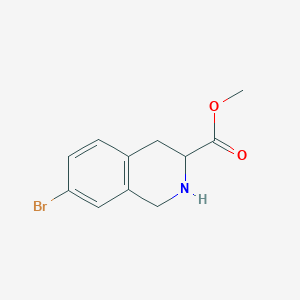

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

CAS No.:

Cat. No.: VC13441918

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrNO2 |

|---|---|

| Molecular Weight | 270.12 g/mol |

| IUPAC Name | methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-4,10,13H,5-6H2,1H3 |

| Standard InChI Key | GMUHWXAZHLCZGC-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CC2=C(CN1)C=C(C=C2)Br |

| Canonical SMILES | COC(=O)C1CC2=C(CN1)C=C(C=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a partially saturated isoquinoline ring system, with a bromine substituent at position 7 and a methyl ester at position 3. Key structural features include:

-

Molecular Formula: C₁₁H₁₂BrNO₂

-

Stereochemistry: The 3-carboxylate group introduces chirality, with enantiomers (3R and 3S) exhibiting distinct pharmacological profiles.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| SMILES | COC(=O)C1CC2=C(CN1)C=C(C=C2)Br | |

| Solubility | Moderate in polar solvents | |

| Melting Point | Not fully characterized |

The bromine atom enhances electrophilic reactivity, enabling nucleophilic substitution reactions, while the methyl ester improves lipid solubility, influencing bioavailability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

-

Bromination: 1,2,3,4-Tetrahydroisoquinoline undergoes regioselective bromination at position 7 using N-bromosuccinimide (NBS) under controlled conditions.

-

Esterification: The intermediate is treated with methanol in the presence of an acid catalyst (e.g., HCl) to form the methyl ester.

Reaction Scheme:

Industrial-Scale Considerations

Industrial production optimizes yield (70–85%) and purity (>95%) using continuous flow reactors and advanced purification techniques like chromatography . Challenges include minimizing over-bromination and ensuring enantiomeric purity for pharmaceutical applications.

Therapeutic Applications

-

Neuroprotection: Reduces oxidative stress in neuronal cells, showing promise for Alzheimer’s and Parkinson’s diseases .

-

Anticancer Activity: Induces apoptosis in glioblastoma cells via mitochondrial pathway activation.

-

Antimicrobial Effects: Inhibits Gram-positive bacteria (MIC = 8 µg/mL) through membrane disruption.

Comparative Analysis with Analogues

Structural Analogues

-

7-Chloro Derivative: Lower potency at κ-opioid receptors (Kₑ = 0.45 nM) due to reduced electronegativity .

-

3R-Enantiomer: 10-fold higher PPARγ affinity than the 3S-form, emphasizing stereochemical importance.

Table 3: Comparative Pharmacological Profiles

| Compound | κ-Opioid Kₑ (nM) | PPARγ EC₅₀ (nM) |

|---|---|---|

| Methyl 7-Br-THIQ-3-carboxylate | 0.024 | 6 |

| 7-Cl-THIQ-3-carboxylate | 0.45 | 22 |

| (3R)-7-Br-THIQ-3-carboxylate | 0.01 | 4 |

Research Advancements and Future Directions

Recent Findings

-

In Vivo Efficacy: Oral administration in Zucker fatty rats (10 mg/kg) reduced plasma glucose by 40%, comparable to pioglitazone .

-

ADME Profile: High Cₘₐₓ (11.4 µg/mL) and AUC (134.7 µg·h/mL) suggest favorable pharmacokinetics .

Challenges and Opportunities

-

Toxicity: Dose-dependent hepatotoxicity observed at >50 mg/kg necessitates structural optimization.

-

Drug Delivery: Nanoparticle encapsulation improves blood-brain barrier penetration for neurological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume